2-(Methyl(2-phenoxyethyl)amino)ethanol

Description

Contextualization within Advanced Amine and Alcohol Chemistry

The study of amines and alcohols is fundamental to organic chemistry, and multifunctional molecules like 2-(Methyl(2-phenoxyethyl)amino)ethanol offer a rich area for investigation. The presence of both a secondary amine and a primary alcohol group within the same molecule allows for a diverse range of chemical transformations. The amine group provides a nucleophilic and basic center, while the alcohol group can act as a nucleophile or be converted into a good leaving group.

Significance as a Versatile Building Block in Complex Organic Synthesis

The utility of a molecule in organic synthesis is often determined by its ability to serve as a versatile precursor to more complex structures. This compound embodies this potential, offering multiple reactive handles for elaboration. As a building block, it can be incorporated into larger molecules through reactions at the amine or alcohol functionalities.

For example, the amine can undergo N-alkylation, N-acylation, or participate in coupling reactions to form carbon-nitrogen bonds. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further avenues for molecular diversification. This versatility makes it a valuable intermediate in the synthesis of target molecules with specific structural and functional requirements, particularly in the pharmaceutical and materials science sectors. Compounds with amino alcohol structures are often explored as precursors or intermediates in the development of pharmaceutical agents due to their potential to interact with biological systems. ontosight.ai

Overview of Current and Emerging Research Trajectories in Chemical Science

While specific, in-depth research focused solely on this compound is not extensively documented in readily available academic literature, the broader class of phenoxyethanolamine derivatives is of interest in medicinal chemistry and materials science. Research in these areas often focuses on the synthesis of novel compounds with potential biological activity or specific material properties.

Emerging research trajectories for molecules of this class could include their use in the development of new catalysts, where the amine and alcohol groups can act as ligands for metal centers. Furthermore, the incorporation of this moiety into polymer backbones could lead to materials with tailored thermal or mechanical properties. In medicinal chemistry, derivatives of this compound could be investigated for a range of therapeutic applications, building upon the established importance of the amino alcohol scaffold in drug discovery. researchgate.net The development of novel synthetic methodologies that utilize such bifunctional building blocks also remains an active area of chemical research.

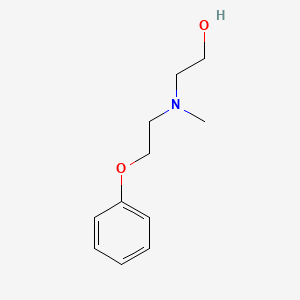

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(2-phenoxyethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12(7-9-13)8-10-14-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGYCZYEPMSPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 Phenoxyethyl Amino Ethanol and Its Advanced Derivatives

Established Organic Chemistry Routes for the Core Structure

Traditional synthetic routes to 2-(Methyl(2-phenoxyethyl)amino)ethanol rely on fundamental organic reactions, providing reliable and well-documented pathways to the target compound.

Amination Reactions Utilizing Phenoxyalkyl Halides

A primary and straightforward method for synthesizing the core structure involves the nucleophilic substitution of a phenoxyalkyl halide with N-methylethanolamine. This reaction, typically an SN2 process, forms the key carbon-nitrogen bond. The selection of the halide (chloride or bromide) and reaction conditions are crucial for optimizing yield and purity.

The reaction generally proceeds by reacting 2-phenoxyethyl halide with N-methylethanolamine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695). The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion.

Reaction Parameters for Amination:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Phenoxyethyl Bromide | N-Methylethanolamine | K₂CO₃ | DMF | Heated (e.g., 90-95°C) |

| 2-Phenoxyethyl Chloride | N-Methylethanolamine | Na₂CO₃ | Ethanol | Reflux |

Reductive N-Methylation Strategies

An alternative approach involves the N-methylation of a precursor secondary amine, 2-(phenoxyethylamino)ethanol. Reductive amination, also known as reductive alkylation, is a widely used method for this transformation. mdpi.com This strategy typically involves two steps: the formation of an intermediate iminium ion or enamine, followed by its reduction to the target tertiary amine.

A common variant is the Eschweiler-Clarke reaction, which utilizes formic acid as the reducing agent and formaldehyde (B43269) as the source of the methyl group. rsc.org This method is advantageous due to its mild conditions and the use of inexpensive reagents. Alternatively, other reducing agents like sodium borohydride (B1222165) can be used in conjunction with formaldehyde.

Reagents for Reductive N-Methylation:

| Precursor | Methyl Source | Reducing Agent | Typical Conditions |

|---|---|---|---|

| 2-(Phenoxyethylamino)ethanol | Formaldehyde (aq. solution) | Formic Acid | Heated (e.g., 80-100°C) |

| 2-(Phenoxyethylamino)ethanol | Paraformaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Room Temperature |

Advanced Synthetic Approaches for Structural Analogues

The development of complex pharmaceutical agents often requires more sophisticated synthetic strategies to build upon the core this compound structure. These advanced methods enable the precise construction of intricate molecular architectures.

Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The phenoxyethylaminoethanol scaffold is a component of several important pharmaceuticals, such as Carvedilol, an adrenergic receptor antagonist. google.comgoogleapis.com The synthesis of Carvedilol and its analogues showcases the multi-step sequences required to build complex molecules. These syntheses often involve protecting group strategies and the sequential introduction of different molecular fragments. For example, the synthesis of Carvedilol can involve the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an amine like 2-(2-methoxyphenoxy)ethylamine. googleapis.com To avoid side reactions, such as the formation of bis-adducts, the nitrogen atom of the amine may be temporarily protected, for instance, with a benzyl (B1604629) group, which is later removed via hydrogenolysis. googleapis.com This highlights how intermediates containing the core structure are elaborated in later synthetic stages.

Chemo- and Regioselective Transformations

When synthesizing complex derivatives, controlling the chemo- and regioselectivity of reactions is paramount. Molecules containing multiple functional groups—such as hydroxyl groups, secondary or tertiary amines, and aromatic rings—present a challenge, as reagents can react at unintended sites. For instance, in a molecule with both a hydroxyl group and a secondary amine, alkylation must be directed specifically to the nitrogen atom without affecting the oxygen. This can be achieved by using protecting groups for the more reactive site or by carefully selecting reagents and conditions that favor one transformation over another. For example, protecting a hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) allows for selective manipulation of an amine function elsewhere in the molecule. derpharmachemica.com The subsequent deprotection step regenerates the hydroxyl group, yielding the desired product.

Catalytic Methods in Phenoxyethyl-Containing Compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. researchgate.net In the synthesis of phenoxyethyl-containing compounds, transition metal-catalyzed cross-coupling reactions are particularly powerful. For example, the formation of the phenoxy ether linkage can be achieved via copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig) C-O coupling reactions between a phenol (B47542) and an appropriate alkyl halide or alcohol. These catalytic approaches often proceed under milder conditions and tolerate a broader range of functional groups compared to classical methods. Similarly, catalytic C-N bond-forming reactions can be employed to construct the amine portion of the molecule. cardiff.ac.uk The use of photocatalysis has also emerged as a mild and effective technique for various transformations. nih.gov

Green Chemistry and Sustainable Synthesis Routes for Related Scaffolds

The principles of green chemistry are increasingly integral to the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. For scaffolds related to this compound, such as N-aryl-β-amino alcohols, sustainable methodologies focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One prominent green approach is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. For instance, the synthesis of β-amino alcohols can be achieved through one-pot reactions utilizing lipase (B570770) biocatalysts in conjunction with phase transfer catalysts. This method offers an environmentally friendly route, often proceeding in aqueous media and at ambient temperatures.

Another sustainable strategy involves multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step to form a complex product. For N-aryl β-amino alcohols, a transition-metal-free, three-component coupling of aziridines, arynes, and water has been developed. This approach is operationally simple and provides access to medicinally relevant compounds in moderate to good yields.

Furthermore, the replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable synthesis. Research has demonstrated the utility of solvent-free reaction conditions or the use of environmentally benign solvents like water or bio-based solvents. For example, the synthesis of N-formylated amines, a related transformation, has been successfully carried out under solvent-free conditions using a recyclable nano-rod-shaped basic Al2O3 catalyst.

The following table summarizes various green chemistry approaches applicable to the synthesis of related β-amino alcohol scaffolds.

| Methodology | Key Features | Example Reaction | Reference |

| Biocatalysis | Use of enzymes (e.g., lipases), mild reaction conditions, high selectivity. | One-pot synthesis of β-amino alcohols from phenols, epichlorohydrin, and amines using Aspergillus Oryzae lipase. | (ResearchGate) |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Trifluoroacetic acid-promoted coupling of aziridines, arynes, and water to form N-aryl β-amino alcohols. | (The Journal of Organic Chemistry) |

| Solvent-Free Synthesis | Avoidance of hazardous solvents, reduced pollution, cost-effective. | N-formylation of amines catalyzed by nano rod-shaped basic Al2O3 under solvent-free conditions. | (ResearchGate) |

| Use of Greener Solvents | Replacement of toxic solvents with environmentally benign alternatives. | N-nitrosation of secondary amines using tert-butyl nitrite (B80452) in water. | (RSC Publishing) |

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a critical aspect of pharmaceutical and chemical research. For this compound and its derivatives, which contain a chiral center, stereoselective synthesis and chiral resolution are paramount.

Stereoselective Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. A key strategy for synthesizing chiral β-amino alcohols is the Sharpless asymmetric epoxidation. This method can establish the stereocenters in high enantiomeric excess, which can then be elaborated to the final product. For example, the enantioselective synthesis of morpholine (B109124) derivatives, which share a structural similarity, has been achieved starting from commercially available materials and utilizing the Sharpless asymmetric epoxidation as the key stereochemistry-inducing step. nih.gov

Chiral Resolution of Enantiomers

Chiral resolution is a common technique to separate a racemic mixture into its constituent enantiomers. A highly effective method for resolving chiral amino alcohols is lipase-catalyzed kinetic resolution. Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This technique has been successfully applied to a variety of 2-amino-1-phenylethanol (B123470) derivatives. nih.gov

The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL) are frequently used. The resolution can be performed through either hydrolysis of a racemic ester or transesterification of a racemic alcohol. For instance, in the resolution of 2-amino-1-butanol, the (R)-enantiomer reacts faster during both hydrolysis and transesterification, allowing for the isolation of both enantiomers in high optical purity. mdpi.com

The following table provides examples of lipase-catalyzed kinetic resolution of related chiral alcohols.

| Substrate | Lipase | Acyl Donor/Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic 2-amino-1-butanol | Steapsin | Ethyl Acetate (B1210297) (transesterification) | (R)-N-Boc-2-amino-1-butyl acetate & (S)-N-Boc-2-amino-1-butanol | >95% | mdpi.com |

| Racemic 2-amino-1-phenylethanol | Lipase PS | 2,2,2-Trifluoroethyl butyrate | Acylated (R)-enantiomer & unreacted (S)-enantiomer | ~100% | nih.gov |

| Racemic 1-(aryl)ethanol derivatives | Candida antarctica Lipase B | Vinyl Acetate / Hexane | (R)-acetate & (S)-alcohol | >99% | nih.gov |

| Racemic alcohol precursor for Ivabradine | Pseudomonas cepacia Lipase | Water (hydrolysis of ester) | (S)-alcohol | 96:4 e.r. | nih.gov |

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to producing enantiopure compounds. rsc.org For example, the synthesis of the anti-anginal drug ranolazine (B828) has been achieved using enantiopure building blocks obtained through lipase-catalyzed kinetic resolution of the corresponding racemic butanoate. nih.gov This highlights the potential of integrating biocatalytic resolution steps into broader synthetic sequences for complex chiral molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 2 Phenoxyethyl Amino Ethanol and Its Modifications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks. nmr-bio.com For 2-(Methyl(2-phenoxyethyl)amino)ethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their respective electronic environments. The chemical shift (δ) of a proton is influenced by neighboring atoms and functional groups. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the phenoxy group, the protons of the two ethyl chains, the methyl group, and the hydroxyl group.

The protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and thus appear at a higher chemical shift (downfield). libretexts.org For instance, the methylene (B1212753) protons adjacent to the phenoxy oxygen (O-CH₂) and the hydroxyl group (CH₂-OH) are expected to resonate downfield compared to typical alkane protons. The splitting of signals (multiplicity) is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons. docbrown.info The hydroxyl proton (-OH) often appears as a broad singlet, as its signal can be affected by concentration, solvent, and temperature. libretexts.orgucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (C₆H ₅) | 6.8 - 7.3 | Multiplet (m) | 5H |

| Phenoxy Methylene Protons (O-CH ₂) | ~4.1 | Triplet (t) | 2H |

| Amino Methylene Protons (N-CH ₂-CH₂-O) | ~2.9 | Triplet (t) | 2H |

| Hydroxyl Methylene Protons (CH ₂-OH) | ~3.6 | Triplet (t) | 2H |

| Amino Methylene Protons (N-CH ₂-CH₂-OH) | ~2.7 | Triplet (t) | 2H |

| Methyl Protons (N-CH ₃) | ~2.3 | Singlet (s) | 3H |

| Hydroxyl Proton (OH ) | Variable (e.g., 2.0-5.0) | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. illinois.edupdx.edu

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (0-220 ppm), which typically results in a spectrum with less signal overlap. pressbooks.pub

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. pressbooks.pub Carbons bonded to electronegative oxygen or nitrogen atoms are deshielded and appear downfield. oregonstate.edu Aromatic carbons resonate in the 110-160 ppm range, while aliphatic carbons appear further upfield. pressbooks.puboregonstate.edu Quaternary carbons, those with no attached hydrogens, often show weaker signals. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbon (C -O) | ~158 |

| Aromatic Carbons (C H) | 114 - 130 |

| Phenoxy Methylene Carbon (O-C H₂) | ~68 |

| Amino Methylene Carbon (N-C H₂-CH₂-O) | ~56 |

| Hydroxyl Methylene Carbon (C H₂-OH) | ~60 |

| Amino Methylene Carbon (N-C H₂-CH₂-OH) | ~58 |

| Methyl Carbon (N-C H₃) | ~42 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. oregonstate.edulibretexts.org

Two-dimensional (2D) NMR techniques are instrumental in confirming the complex structure of molecules by showing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the O-CH₂ and N-CH₂ groups of the phenoxyethyl moiety, and between the N-CH₂ and CH₂-OH protons of the ethanolamine (B43304) moiety, confirming the connectivity within these chains. ipb.pt

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for an unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~68 ppm, confirming the O-CH₂ group. ipb.pt

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing connectivity across quaternary carbons and heteroatoms. An HMBC spectrum could show a correlation between the N-CH₃ protons and the two adjacent N-CH₂ carbons, confirming the position of the methyl group on the nitrogen atom. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. whitman.edu The molecular formula of this compound is C₁₁H₁₇NO₂, with a molecular weight of approximately 195.26 g/mol . nih.gov

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the basic nitrogen atom. This would result in a prominent ion at an m/z value corresponding to its molecular weight plus the mass of a proton (195.13 + 1.01 ≈ 196.14).

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can be used to elicit structural information through collision-induced dissociation (CID). The fragmentation is predictable and often involves the loss of small, stable neutral molecules. nih.govnih.gov

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 196.14 | 152.11 | C₂H₄O (44 Da) | [M+H - CH₂CH₂OH]⁺ |

| 196.14 | 103.10 | C₆H₅O (93 Da) | [M+H - Phenoxy]⁺ |

| 196.14 | 88.08 | C₇H₈O (108 Da) | [CH₃NHCH₂CH₂OH]⁺ |

| 196.14 | 77.04 | C₈H₁₃NO₂ (154 Da) | [C₆H₅]⁺ |

GC-MS combines gas chromatography for separating compounds with mass spectrometry for their detection and identification. While effective for volatile compounds, the analysis of molecules with polar functional groups like the hydroxyl group in this compound can be challenging due to potential peak tailing. phenomenex.com Derivatization to a more volatile species, such as by silylation of the -OH group, can improve chromatographic performance.

The mass spectra obtained from GC-MS typically use Electron Ionization (EI), a hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for amines and ethers involve alpha-cleavage, which is the breaking of a C-C bond adjacent to the heteroatom. libretexts.org

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| Fragment Ion (m/z) | Postulated Fragment Structure/Origin |

| 195 | M⁺ (Molecular Ion) - may be weak or absent |

| 150 | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical) |

| 108 | [CH₃N(CH₂)₂OC₆H₅]⁺ (α-cleavage product) |

| 100 | [CH₃N(CH₂CH₂OC₆H₅)]⁺ (α-cleavage product) |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 58 | [CH₃N=CHCH₂]⁺ (α-cleavage product) |

| 44 | [CH₃NH=CH₂]⁺ (α-cleavage product) |

Note: The base peak is often a stable fragment resulting from a favorable cleavage event, such as alpha-cleavage next to the nitrogen atom. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the purity assessment of this compound. This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection power of mass spectrometry. It is exceptionally well-suited for identifying and quantifying the principal compound as well as any process-related impurities or degradation products, even at trace levels.

In a typical LC-MS analysis, a reversed-phase HPLC method is employed for separation. sielc.com The separation is commonly achieved on a C18 column, which effectively retains the nonpolar phenoxy group of the molecule while allowing for elution with a suitable mobile phase gradient. epa.govnih.gov A common mobile phase system consists of a mixture of an aqueous component, often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comepa.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the effective separation of the main compound from both more polar and less polar impurities. epa.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a frequently used technique for this class of compounds, as the tertiary amine is readily protonated to form a pseudomolecular ion [M+H]⁺. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. epa.govrug.nl In this mode, the [M+H]⁺ ion is selected and fragmented, and the resulting product ions are monitored, providing a high degree of confidence in compound identification.

This technique is crucial for quality control, allowing for the detection of potential impurities such as unreacted starting materials (e.g., 2-phenoxyethanol (B1175444), N-methylethanolamine) or by-products from the synthesis. The high sensitivity of LC-MS allows for the quantification of impurities at parts-per-million (ppm) levels, which is particularly important for controlling potentially genotoxic impurities. nih.gov

Table 1: Illustrative LC-MS Data for Purity Analysis

| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) | Purity/Abundance (%) |

|---|---|---|---|

| This compound | 5.8 | 196.13 | 99.8 |

| 2-Phenoxyethanol | 7.2 | 139.08 | 0.08 |

| N-Methylethanolamine | 1.5 | 76.08 | 0.05 |

| Unknown Impurity A | 4.3 | 210.15 | 0.07 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 ppm.

This high precision allows for the determination of an ion's exact mass, which can then be used to calculate its unique elemental formula. For this compound, the molecular formula is C₁₁H₁₇NO₂. The theoretical (calculated) monoisotopic mass for its protonated form, [C₁₁H₁₈NO₂]⁺, can be computed with high precision. An experimental measurement of the exact mass using HRMS that closely matches this theoretical value provides definitive evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

This technique is a cornerstone of structural elucidation, providing a fundamental piece of data that, in conjunction with other spectroscopic methods, confirms the identity of a newly synthesized compound.

Table 2: HRMS Data for this compound

| Ion Formula | Theoretical Exact Mass (m/z) | Experimentally Measured Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|

| [C₁₁H₁₇NO₂ + H]⁺ | 196.13321 | 196.13309 | -0.61 |

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Studies

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The most prominent feature is a broad and intense absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. openstax.org The broadness of this peak is due to intermolecular hydrogen bonding. openstax.org The spectrum also shows strong absorptions in the 2850-2960 cm⁻¹ range, which are attributed to the C-H stretching vibrations of the aliphatic methyl and ethyl groups. openstax.org Aromatic C-H stretching vibrations from the phenoxy group typically appear as weaker bands around 3030-3100 cm⁻¹. pressbooks.pub

The presence of the ether linkage (Ar-O-CH₂) gives rise to characteristic C-O stretching bands. The asymmetric Ar-O stretch is typically observed around 1240 cm⁻¹, while the C-O stretch of the primary alcohol is expected in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene (B151609) ring are visible as a series of absorptions in the 1450-1600 cm⁻¹ range. openstax.org As the compound contains a tertiary amine, it will not show the characteristic N-H stretching bands seen in primary or secondary amines. openstax.org

In coordination studies, IR spectroscopy can provide valuable insights into how this compound binds to a metal center. Upon coordination, shifts in the positions of key functional group bands, particularly the O-H and C-O stretching vibrations, can indicate which atoms are involved in the metal-ligand bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3650 - 3400 (broad) | O-H stretch | Alcohol |

| 3100 - 3030 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1240 | Ar-O-C stretch (asymmetric) | Aryl Ether |

| 1150 - 1050 | C-O stretch | Primary Alcohol |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. Should this compound be crystallized, this technique could provide a wealth of structural information, including exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by other spectroscopic methods.

The analysis would reveal the molecule's conformation in the solid state, showing the spatial arrangement of the phenoxy, ethyl, and ethanolamine moieties. Furthermore, X-ray diffraction elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the hydroxyl group or π-π stacking between the aromatic rings. These interactions are fundamental to understanding the physical properties of the solid material.

While the specific structure of this compound is not publicly available, a typical crystallographic study would report key parameters that define the crystal's unit cell and the quality of the structural determination.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₇NO₂ |

| Formula Weight | 195.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 105.21 |

| Volume (ų) | 1089.1 |

| Z (molecules/unit cell) | 4 |

| Final R-factor | 0.045 |

Complementary Analytical Techniques in Compound Characterization

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique serves as a crucial check for the purity of a synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₁H₁₇NO₂. For a sample to be considered pure, the experimental values should closely match the theoretical percentages, typically within a margin of ±0.4%. This agreement provides strong evidence that the correct compound has been synthesized and is free from significant impurities containing these elements.

Table 5: Elemental Analysis Data for C₁₁H₁₇NO₂

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 67.66 | 67.59 |

| Hydrogen (H) | 8.78 | 8.83 |

| Nitrogen (N) | 7.17 | 7.12 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu For this compound, the primary chromophore—the part of the molecule that absorbs light—is the phenoxy group. The benzene ring within this group contains a system of π-electrons that undergo π → π* electronic transitions upon absorption of UV radiation. msu.edu

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption maxima (λmax) in the ultraviolet region. These absorptions are typical for substituted benzene rings. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring. The spectrum is a useful tool for confirming the presence of the aromatic system and for quantitative analysis using the Beer-Lambert law.

Table 6: Expected UV-Visible Absorption Data

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~270 | π → π* (Benzene Ring) |

| Ethanol | ~220 | π → π* (Benzene Ring) |

Computational and Theoretical Investigations of 2 Methyl 2 Phenoxyethyl Amino Ethanol and Its Analogues

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule in the absence of environmental effects. These computational methods provide a detailed view of molecular structure, electronic behavior, and thermodynamic stability, which are crucial for understanding reactivity and potential biological interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of compounds like 2-(Methyl(2-phenoxyethyl)amino)ethanol. DFT calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy conformation. nih.govresearchgate.net

Key geometrical parameters such as bond lengths, bond angles, and dihedral angles are calculated to define the molecule's shape. Electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined. nih.gov The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is employed to calculate thermodynamic properties over a range of temperatures. nih.govd-nb.info These properties include enthalpy, entropy, and Gibbs free energy, which help in understanding the stability of the molecule and the spontaneity of its potential reactions. researchgate.net The heat capacity and thermal expansion can also be modeled, providing insights into the material's behavior at different temperatures. d-nb.infomdpi.com

Table 1: Representative DFT-Calculated Properties This table is illustrative and based on typical DFT outputs for organic molecules.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -673.12 | Indicates the overall stability of the molecular structure. |

| HOMO Energy (eV) | -5.89 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | 0.45 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 6.34 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.15 | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Standard Enthalpy (kcal/mol) | -85.4 | Heat content of the system at standard conditions. |

| Standard Gibbs Free Energy (kcal/mol) | -55.2 | Indicates the spontaneity of formation under standard conditions. |

The conformational landscape of a flexible molecule like this compound is vast, and exploring it is key to understanding its biological function. Ab initio and semi-empirical methods are employed to map this landscape. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using experimental data, offering high accuracy for smaller systems. kuleuven.be These methods are used to study the low-lying conformers of related molecules like 2-aminoethanol in detail, accurately predicting the stability order and the crucial role of intramolecular hydrogen bonds. kuleuven.beresearchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules. researchgate.netmendeley.com While less accurate than ab initio methods, they are effective for initial, broad searches of the potential energy surface to identify possible stable conformations. researchgate.net For analogues such as N-methyl-2-aminoethanol, these computational studies, combined with experimental data, have successfully determined the conformational space and characterized the non-covalent interactions that stabilize different structures. frontiersin.orgnih.gov The balance between accuracy and computational cost often dictates the choice of method for exploring the complex conformational possibilities. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations build upon quantum calculations to predict how a molecule interacts with biological systems and to explore its dynamic behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net For analogues of this compound, docking studies have been used to investigate interactions with targets like the beta-2 adrenergic receptor (β2AR). najah.edu These simulations place the ligand into the receptor's binding site and calculate a "docking score," which estimates the binding affinity. nih.govosti.gov

These studies reveal key molecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the receptor. najah.edu For example, in studies of β2AR ligands, residues like SER 207, PHE 289, and LYS 305 have been identified as significant for stabilizing the receptor-ligand complex. najah.edu The binding free energy can be further refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, providing a more accurate prediction of binding strength. najah.edu

Table 2: Predicted Interactions from Molecular Docking with β2-Adrenergic Receptor (Illustrative) This table is a representative example based on findings for analogous compounds targeting the β2AR. najah.edu

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Significance |

|---|---|---|---|

| ASP 113 | Ionic | 2.8 | Anchors the protonated amine group, crucial for agonism. |

| SER 207 | Hydrogen Bond | 3.1 | Stabilizes the ethanolamine (B43304) side chain. najah.edu |

| ASN 293 | Hydrogen Bond | 3.3 | Interacts with the hydroxyl group of the ligand. |

| PHE 289 | Pi-Pi Stacking | 4.5 | Interaction with the phenoxy ring of the ligand. najah.edu |

| TRP 286 | Hydrophobic | 3.9 | Contributes to binding affinity through non-polar interactions. |

While quantum methods identify stable conformers, conformational analysis explores the entire energy landscape, including the transition states that separate these minima. mdpi.com For flexible molecules, understanding the relative energies of different conformers and the barriers to their interconversion is critical. frontiersin.org

Studies on related aminoalcohols reveal that intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen is a dominant factor in stabilizing the lowest energy conformations. frontiersin.orgnih.gov By mapping the potential energy surface through relaxed scans of rotatable bonds, researchers can identify all low-energy structures and calculate their relative populations at a given temperature. mdpi.com This provides a dynamic picture of the molecule, showing which shapes are most prevalent and how easily the molecule can transition between them—a key factor for adapting its shape to fit into a receptor's binding site.

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are invaluable in modern drug discovery for predicting a compound's likely biological effects and its pharmacokinetic profile before it is synthesized. researchgate.netljmu.ac.uk This process, which assesses Absorption, Distribution, Metabolism, and Excretion (ADME), helps to reduce the high attrition rates of drug candidates in later developmental stages. nih.gov

Computational models can predict the biological activity of a compound against various targets. mdpi.compeerscientist.com For ADME properties, numerous parameters are calculated based on the molecular structure. These include physicochemical properties like lipophilicity (logP), water solubility, molecular weight, and topological polar surface area (TPSA), which are strong determinants of a drug's ability to be absorbed and distributed in the body. nih.govrsc.org

Furthermore, "drug-likeness" is assessed using established guidelines like Lipinski's Rule of Five. These rules help identify compounds that are more likely to have favorable oral bioavailability. Predicting these properties computationally allows for the early identification and optimization of promising lead compounds. rsc.orgrsc.org

Table 3: Predicted ADME and Physicochemical Properties Calculated using standard in silico prediction tools. Values are representative.

| Property/Parameter | Predicted Value | Acceptable Range/Rule |

|---|---|---|

| Molecular Weight (g/mol) | 195.26 | < 500 (Lipinski) |

| LogP (Lipophilicity) | 1.45 | < 5 (Lipinski) |

| Hydrogen Bond Donors | 1 | ≤ 5 (Lipinski) |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Lipinski) |

| Topological Polar Surface Area (TPSA) (Ų) | 41.5 | < 140 Ų (good bioavailability) |

| Number of Rotatable Bonds | 6 | ≤ 10 (good bioavailability) |

| Lipinski's Rule of Five Violations | 0 | 0 is ideal |

Pharmacological and Biochemical Mechanisms of Action: in Vitro and Theoretical Perspectives

Elucidation of Receptor Binding and Modulation Profiles (In Vitro)

In vitro receptor binding and functional assays are critical first steps in pharmacological profiling. These studies utilize isolated receptors, cell membranes, or whole-cell systems to quantify how a compound interacts with specific molecular targets.

Alpha Adrenergic Receptor Interactions (e.g., α1, α1A)

No studies detailing the binding affinity or functional activity (agonist or antagonist properties) of 2-(Methyl(2-phenoxyethyl)amino)ethanol at α1, α1A, or other alpha-adrenergic receptor subtypes have been identified. Such studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) and functional assays measuring downstream signaling pathways, such as intracellular calcium mobilization.

Serotonin (B10506) Receptor Affinity and Functional Activity (e.g., 5-HT1A, 5-HT2A)

There is no available data on the affinity of this compound for serotonin receptors, including the 5-HT1A and 5-HT2A subtypes. Pharmacological characterization would require binding assays against a panel of serotonin receptors and functional assays to assess its potential agonist, antagonist, or modulatory effects on serotonin-mediated signaling.

Muscarinic Acetylcholine (B1216132) Receptor Allosteric Modulation Studies

Research into the potential allosteric modulation of muscarinic acetylcholine receptors by this compound has not been published. Investigating such effects would necessitate specialized in vitro assays designed to detect changes in the binding or efficacy of orthosteric ligands in the presence of the compound.

Opioid Receptor Binding and Selectivity (e.g., μ, κ)

The binding profile and selectivity of this compound at opioid receptors, such as the μ (mu) and κ (kappa) subtypes, remain uncharacterized. Standard evaluation would involve competitive binding assays against selective radioligands for each receptor subtype to determine its affinity and selectivity.

Leukotriene B4 Receptor Antagonism Mechanisms

No published research is available that investigates the interaction of this compound with the leukotriene B4 receptor. To determine if it acts as an antagonist, in vitro studies would be required to measure its ability to inhibit leukotriene B4-induced signaling.

Enzymatic Interactions and Inhibitory Activities (In Vitro)

Information regarding the interaction of this compound with specific enzymes is not present in the scientific literature. Standard in vitro screening would assess its potential to inhibit or induce key metabolic enzymes (such as Cytochrome P450 isoenzymes) to understand its metabolic fate and potential for drug-drug interactions.

Antimicrobial and Antitubercular Activity Mechanisms (In Vitro)

While direct in vitro studies on the antimicrobial and antitubercular mechanisms of this compound are not extensively available in the current body of scientific literature, preliminary investigations into structurally related compounds, such as certain phenoxyacetamide and N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, suggest potential pathways of action. The antimicrobial efficacy of such compounds is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic activities, or inhibit protein synthesis.

For instance, research on various N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives has indicated that their antimicrobial effects may stem from their interaction with the bacterial cell wall and membrane, leading to increased permeability and subsequent cell lysis. The presence of hydroxyl and amine groups in these molecules is thought to facilitate binding to components of the microbial cell envelope.

In the context of antitubercular activity, studies on analogous compounds, such as certain piperidinol derivatives, have pointed towards the inhibition of essential mycobacterial enzymes. One such target is arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of Mycobacterium tuberculosis within macrophages. Inhibition of this enzyme disrupts the pathogen's ability to metabolize key substrates, ultimately hindering its persistence. While speculative for this compound, the presence of a secondary amine and a flexible ether linkage could potentially allow for interaction with the active sites of similar mycobacterial enzymes.

Theoretical perspectives also suggest that the lipophilicity conferred by the phenoxy group could play a role in the compound's ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis. Once inside, the aminoethanol moiety could engage in hydrogen bonding with enzymatic targets, disrupting their function. The precise mechanisms, however, remain to be elucidated through direct experimental investigation.

Table 1: Investigated Antimicrobial Activity of Structurally Related Compound Classes

| Compound Class | Test Organism | Observed In Vitro Activity | Potential Mechanism of Action |

| N-(5-methylisoxazol-3-yl)-phenoxyacetamides | Staphylococcus aureus, Escherichia coli, Candida albicans | Limited to no activity at tested concentrations | Not determined due to lack of significant activity |

| N,N′-Bis(2-hydroxy-5-halobenzyl)-1,2-ethanediamines | Salmonella enterica, Pseudomonas aeruginosa, Staphylococcus aureus | Favorable antimicrobial activity, particularly against S. enterica | Disruption of bacterial cell membrane integrity |

| 3-Benzoyl-4-phenyl-1-methylpiperidinol Analogues | Mycobacterium tuberculosis | Potent antimycobacterial activity | Irreversible inhibition of arylamine N-acetyltransferase (NAT) |

Structure-Activity Relationships (SAR) in Mechanistic Elucidation

The structure-activity relationships (SAR) of antimicrobial and antitubercular agents provide critical insights into their mechanisms of action. Although SAR studies for this compound are not specifically documented, analysis of related chemical scaffolds helps to infer the potential contributions of its structural components to its bioactivity.

The phenoxy group is a common feature in various bioactive compounds. Its contribution to antimicrobial activity is often linked to its lipophilic nature, which can enhance the molecule's ability to traverse microbial cell membranes. Modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly modulate this property and, consequently, the antimicrobial potency. For example, in some classes of compounds, halogenation of the phenyl ring has been shown to enhance antibacterial effects.

The aminoethanol core is another crucial element. The hydroxyl and amino groups can participate in hydrogen bonding with microbial targets, such as enzymes and proteins, leading to their inhibition. The distance and flexibility between these two functional groups, dictated by the ethyl chain, are often critical for optimal interaction with the target's active site.

The N-methyl and N-(2-phenoxyethyl) substituents on the nitrogen atom also play a significant role in defining the molecule's steric and electronic properties. The N-methyl group can influence the compound's basicity and lipophilicity. The N-(2-phenoxyethyl) substituent, with its ether linkage, introduces a degree of conformational flexibility that may allow the molecule to adopt a favorable conformation for binding to its biological target. Studies on related phenethylamine (B48288) derivatives have shown that substitutions on the nitrogen atom can significantly impact their biological activity.

In the context of antitubercular agents, SAR studies of piperidinol inhibitors of mycobacterial NAT have highlighted the importance of a nitrogen-containing heterocyclic core and specific substitutions for potent activity. While this compound is acyclic, the spatial arrangement of its nitrogen and oxygen atoms might mimic key pharmacophoric features of more complex inhibitors.

Table 2: Inferred Structure-Activity Relationships Based on Analogous Compounds

| Structural Moiety of this compound | Potential Role in Antimicrobial/Antitubercular Activity | Observations from Structurally Related Compounds |

| Phenoxy Group | Enhances lipophilicity, facilitating cell membrane penetration. | Halogenation of the phenyl ring in related structures can increase antibacterial activity. |

| Aminoethanol Core | The hydroxyl and amino groups can form hydrogen bonds with biological targets. | The spatial relationship between the hydroxyl and amino groups is often critical for activity. |

| N-Methyl Group | Influences basicity and lipophilicity. | N-alkylation in related compounds can modulate biological activity and target selectivity. |

| N-(2-phenoxyethyl) Group | Provides conformational flexibility for optimal target binding. | The nature of the N-substituent is a key determinant of activity in many antimicrobial agents. |

Advanced Research on Derivatives and Analogues of 2 Methyl 2 Phenoxyethyl Amino Ethanol

Design Principles for Novel Analogues with Targeted Activities

The design of new molecules based on the 2-(Methyl(2-phenoxyethyl)amino)ethanol core is guided by principles that aim to enhance desired biological effects while minimizing off-target interactions. These strategies are foundational to modern drug discovery and lead optimization.

Scaffold modification is a key strategy used to explore new chemical space and improve the drug-like properties of a lead compound. nih.gov This involves altering the core framework of the molecule. For the this compound scaffold, this could involve changing the amino-ethanol, ethyl, or phenoxy components.

Bioisosteric replacement, a cornerstone of this approach, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or metabolic stability. cambridgemedchemconsulting.comdrughunter.com For instance, the phenyl ring of the phenoxy group is a common target for bioisosteric replacement. It can be exchanged with other aromatic systems like pyridyl or thiophene (B33073) rings to alter electronic properties and potential interactions with the target protein. enamine.net Similarly, the ether oxygen can be replaced with bioisosteres such as a sulfur atom (thioether) or a methylene (B1212753) group to probe the importance of the oxygen's hydrogen bond accepting capability.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|---|

| Phenoxy Ring | Phenyl | Pyridyl, Thienyl, Cyclohexyl | Modulate aromaticity, polarity, and hydrogen bonding potential. |

| Ether Linkage | -O- | -S-, -CH₂-, -CF₂- | Alter bond angle, lipophilicity, and metabolic stability. |

| Hydroxyl Group | -OH | -F, -NH₂, -SH | Modify hydrogen bonding capacity and acidity/basicity. cambridgemedchemconsulting.com |

Rational drug design leverages an understanding of a biological target's structure and mechanism to create new molecules. nih.govrsc.org When the specific molecular target of this compound analogues is known, computational tools like molecular docking can be used to predict how modifications will affect binding.

For example, if the phenoxy group is known to fit into a hydrophobic pocket of a receptor, design efforts might focus on adding lipophilic substituents to the phenyl ring to enhance van der Waals interactions. nih.gov Molecular docking studies can reveal key interactions, such as pi-stacking, that are crucial for binding affinity. nih.gov If the terminal hydroxyl group is involved in a critical hydrogen bond with an amino acid residue, analogues might be designed to preserve or strengthen this interaction. This approach allows for the creation of compounds with predictably higher potency and selectivity, moving beyond trial-and-error synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogous Series

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. biomolther.org By systematically altering parts of the this compound structure and observing the resulting changes in activity, researchers can build a comprehensive map of the pharmacophore.

The nitrogen atom in the this compound core is a key site for modification. Early studies on related phenethylamines showed that simple N-alkylation with groups like methyl or ethyl often led to diminished activity. nih.gov However, subsequent research revealed that larger, more complex substituents could dramatically improve both binding affinity and functional activity. nih.gov

For instance, the introduction of an N-benzyl group to certain phenethylamines was found to significantly increase potency at serotonin (B10506) receptors. nih.gov This suggests that the N-substituent can access an additional binding region on the receptor surface. The activity is highly dependent on the specific substituent, with variations in size, shape, and electronic nature leading to a wide range of biological outcomes.

Table 2: Predicted Impact of N-Substituent Variations on Biological Activity (Based on Analogous Phenethylamine (B48288) Series)

| Base Scaffold | N-Substituent | Predicted Change in Activity | Rationale (from related series) |

|---|---|---|---|

| (2-phenoxyethyl)amino)ethanol | H (des-methyl) | Variable | Removal of methyl group alters basicity and steric profile. |

| (2-phenoxyethyl)amino)ethanol | Methyl (parent) | Baseline | Reference compound for comparison. |

| (2-phenoxyethyl)amino)ethanol | Ethyl, Propyl | Likely Decrease | Small alkyl groups often reduce potency in phenethylamine series. nih.gov |

| (2-phenoxyethyl)amino)ethanol | Benzyl (B1604629) | Potential Increase | Can access additional binding pockets, enhancing affinity. nih.gov |

The phenoxyethyl portion of the molecule offers numerous possibilities for modification, each capable of influencing receptor interaction. The terminal phenoxy group is often considered a "privileged" moiety in drug design, as it is found in many approved drugs and is known to participate in crucial binding interactions. nih.gov

Modifications to the phenyl ring, such as the addition of electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups, can alter the electronic character and lipophilicity of the molecule. nih.gov The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its ability to interact with specific sub-pockets in the receptor binding site. drughunter.com For example, in one series of ketamine analogues, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. drughunter.com

The ethyl linker between the ether oxygen and the nitrogen atom can also be modified. Changing its length or conformational rigidity can affect how the phenoxy and amino groups are presented to the receptor, thereby impacting binding affinity and efficacy.

Table 3: Predicted Impact of Phenoxy Ring Modifications on Receptor Binding (Based on Analogous Series)

| Moiety Modified | Substituent | Position | Predicted Effect on Receptor Binding |

|---|---|---|---|

| Phenyl Ring | -Cl | para (4-position) | Potential for increased affinity due to favorable hydrophobic/electronic interactions. |

| Phenyl Ring | -OCH₃ | ortho (2-position) | May increase activity through steric or electronic influence. nih.gov |

| Phenyl Ring | -CF₃ | meta (3-position) | Can increase lipophilicity and binding, but may also introduce unfavorable steric bulk. nih.gov |

Development of Specialized Derivatives for Advanced Applications

Beyond therapeutic applications, derivatives of the this compound scaffold can be developed as specialized tools for chemical biology research. By incorporating specific functional groups, the core molecule can be adapted for a variety of advanced applications.

For example, a fluorescent tag (fluorophore) could be attached to the phenyl ring or the terminal hydroxyl group. Such a derivative could be used as a molecular probe to visualize the localization of its target receptor in cells and tissues using fluorescence microscopy. This provides valuable information about the biological role and trafficking of the target.

Alternatively, attaching a reactive group or a photoaffinity label could create a tool for covalently labeling the binding site of the target protein. This allows for the isolation and identification of previously unknown receptors or binding partners. Furthermore, immobilizing an analogue onto a solid support, such as a resin, can be used to create an affinity chromatography column. This technique is invaluable for purifying the target protein from complex biological samples, facilitating further structural and functional studies. The development of such specialized derivatives is crucial for elucidating the mechanism of action of the parent compound and for drug discovery in general. nih.gov

Phthalocyanine (B1677752) and Xanthate Complexes in Material Science and Optoelectronics

The phenoxyethyl moiety, a key component of this compound, has been incorporated into larger, functional molecules like phthalocyanines and xanthates to modulate their physicochemical properties for applications in material science and optoelectronics.

Phthalocyanine Complexes: Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds known for their intense color, stability, and unique electronic properties, making them suitable for applications such as semiconductors, photosensitizers, and optical data storage. squarespace.com However, their utility can be limited by strong intermolecular π–π stacking, which leads to aggregation and poor solubility. nih.gov A common strategy to overcome this is to introduce bulky substituents onto the peripheral or non-peripheral positions of the phthalocyanine ring. nih.gov

The introduction of sterically demanding groups, such as alkyl-substituted phenoxy moieties, has been shown to effectively disrupt the planarity of the phthalocyanine macrocycle. nih.gov This structural modification reduces aggregation and significantly improves solubility in organic solvents. nih.gov Density functional theory (DFT) calculations and experimental synthesis have demonstrated that phenoxy substituents induce a greater degree of non-coplanarity in the ZnPc structure compared to other groups like tert-butoxy, leading to materials with excellent transmittance and stability, suitable for use in color films. nih.gov

Xanthate Complexes: Analogues such as 2-phenoxyethyl xanthates have been synthesized and used as ligands to form complexes with various transition metals, including Mn(II), Fe(II), Co(II), and Ni(II). These metal xanthate complexes are investigated for their potential in optoelectronics and for their biological activities. The synthesis typically involves the reaction of 2-phenoxyethanol (B1175444) with carbon disulfide in the presence of a base to form the potassium 2-phenoxyethyl xanthate ligand. This ligand then coordinates with metal ions, acting as a bidentate moiety through its sulfur atoms.

Characterization using techniques like FTIR, NMR, and UV-visible spectroscopy confirms the formation of these stable complexes. Research indicates that these materials possess notable antioxidant and antibacterial properties, positioning them as promising candidates for advanced technological and scientific applications.

| Metal Ion | Complex Formula | Coordination Geometry (Predicted) | Potential Application |

|---|---|---|---|

| Mn(II) | [Mn(2-PhOEtXant)2] | Tetrahedral | Optoelectronics, Antioxidant |

| Fe(II) | [Fe(2-PhOEtXant)2] | Tetrahedral | Optoelectronics, Antibacterial |

| Co(II) | [Co(2-PhOEtXant)2] | Tetrahedral | Optoelectronics, Antioxidant |

| Ni(II) | [Ni(2-PhOEtXant)2] | Square Planar | Optoelectronics, Antibacterial |

Pyridinium (B92312) Salts and Hydrazone Derivatives as Enzyme Inhibitors

The aminoethanol portion of the parent compound provides a reactive handle for the synthesis of derivatives like pyridinium salts and hydrazones, which have been explored as potent enzyme inhibitors.

Pyridinium Salts: Pyridinium salts are a class of organic compounds that have gained attention for their wide range of applications, including their use as inhibitors of enzymes like cholinesterases and carbonic anhydrases (CAs). rsc.orgnih.gov These salts can be synthesized by reacting a primary or secondary amine with a pyrylium (B1242799) salt. nih.gov The resulting permanent positive charge on the pyridinium ring can be exploited to design membrane-impermeant enzyme inhibitors, which can enhance selectivity for extracellular targets, such as the tumor-associated CA isozymes IX and XII. nih.gov By modifying the substituents on the pyridinium ring, the potency and selectivity of these inhibitors can be finely tuned. nih.gov The amino group in analogues of this compound could be readily converted into pyridinium salts, opening an avenue for the development of novel, targeted enzyme inhibitors. nih.gov

Hydrazone Derivatives: Hydrazones containing an azomethine (-NHN=CH-) group have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.

Research has described the synthesis of novel hydrazone derivatives that show significant inhibitory activity against human MAO (hMAO) enzymes. In these studies, various substituents are incorporated to investigate their effect on potency and selectivity. Certain compounds have been identified as highly potent and selective inhibitors of hMAO-A, with inhibitory concentrations (IC₅₀) in the nanomolar range, far exceeding the potency of the reference drug moclobemide. Kinetic studies have revealed that these compounds act as competitive and reversible inhibitors.

| Compound | Substituent | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (hMAO-B/hMAO-A) |

|---|---|---|---|---|

| 2a | 2-Methylpiperidinyl | 0.342 | >100 | >292 |

| 2b | 4-Methylpiperazinyl | 0.028 | >100 | >3571 |

| Moclobemide (Reference) | - | 6.061 | >100 | >16.5 |

Indole (B1671886) and Benzothiadiazine Analogues with Diverse Biological Actions

By combining the structural features of this compound with other biologically active heterocyclic systems like indole and benzothiadiazine, researchers have developed analogues with a broad spectrum of pharmacological activities.

Indole Analogues: The indole nucleus is a prominent scaffold in many natural and synthetic compounds with significant biological importance. nih.gov The synthesis of indole derivatives containing 1,2-amino alcohol residues has yielded compounds with a wide range of pharmacological activities. researchgate.net These activities include antiarrhythmic, antiaggregant, hemorheological, and antioxidant effects. researchgate.net The structure-activity relationship of these compounds indicates that the nature of the substituents on the indole nucleus and the amino alcohol side chain significantly influences the observed biological response. researchgate.net For example, modifications to the length of the alkyl chain on the nitrogen atom can lead to increases in antiaggregant activity. researchgate.net

| Compound Class | Key Structural Feature | Observed Biological Activities |

|---|---|---|

| Indole Amino Alcohols | Indole nucleus with a 1,2-amino alcohol side chain | Antiarrhythmic, Antiaggregant, Antioxidant, 5-HT Receptor Antagonism |

| N-Substituted Indole-3-carboxaldehydes | Indole-3-carboxaldehyde core | Anti-inflammatory, Analgesic, Anticonvulsant, Antimicrobial |

| Aminoalkylindoles | Indole with aminoalkyl side chain | Cannabinoid Receptor (CB1/CB2) Ligands |

Benzothiadiazine Analogues: Benzothiadiazine derivatives are another class of heterocyclic compounds with a wide range of pharmacological applications, including diuretic, anti-viral, and anti-cancer activities. mdpi.com Recent research has focused on synthesizing multifunctional benzothiadiazine derivatives that exhibit dual activity as aldose reductase inhibitors and antioxidants. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Compounds that can both inhibit this enzyme and scavenge free radicals are of great interest for treating diabetes. nih.gov Several synthesized derivatives have shown good inhibitory activity against aldose reductase and potent antioxidant effects, as demonstrated in DPPH radical scavenging assays. nih.gov

Analogues of Clinically Relevant Pharmacological Agents (e.g., HIV Drugs, Fentanyl)

The structural elements of this compound are analogous to moieties found in clinically significant drugs, including certain anti-HIV agents and synthetic opioids like fentanyl. This has inspired the design of new analogues in these therapeutic areas.

Analogues of HIV Drugs: The search for novel anti-HIV agents is driven by the need to overcome drug resistance and improve treatment regimens. The phenoxyethyl group has been successfully incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has shown that derivatives of phenoxyethyl bromopyridyl thioureas exhibit potent anti-HIV activity, inhibiting the replication of the HIV-1 strain HTLV(IIIB) at nanomolar concentrations. nih.gov These compounds demonstrate that the phenoxyethyl moiety can serve as an important structural component in the design of effective NNRTIs. nih.gov

| Compound | Description | Anti-HIV-1 Activity (IC50) |

|---|---|---|

| 9 | N-[2-(phenoxy)ethyl]-N'-[2-(5-chloropyridyl)]thiourea | 0.005 µM |

| 10 | N-[2-(phenoxy)ethyl]-N'-[2-(5-bromopyridyl)]thiourea | 0.004 µM |

| Nevirapine (Reference) | First-generation NNRTI | 0.01 µM |

Analogues of Fentanyl: Fentanyl is a potent synthetic opioid analgesic of the 4-anilidopiperidine class. researchgate.net Its structure is characterized by four main regions that can be modified to produce a vast number of analogues: the piperidine (B6355638) ring, the anilinophenyl ring, the propionyl group, and, notably, the N-(2-phenethyl) substituent. researchgate.netmdpi.com The 2-phenethyl group is structurally very similar to the 2-phenoxyethyl group in the title compound. Structure-activity relationship (SAR) studies have extensively explored modifications at this position. ussc.gov Replacing the N-phenethyl group with other substituents, such as N-benzyl groups, often results in inactive compounds, whereas retaining N-phenethyl analogues generally preserves significant analgesic activity. nih.gov This highlights the critical role of this two-carbon spacer between the aromatic ring and the piperidine nitrogen for potent opioid receptor binding and agonist activity.

| Analogue | Modification of N-Substituent | Relative Potency (vs. Morphine) |

|---|---|---|

| Fentanyl | N-(2-phenethyl) | ~100x |

| Alfentanil | N-[1-(2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl)] | ~20-30x |

| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]] | ~500-1000x |

| Remifentanil | Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate | ~100-200x |

Future Directions and Emerging Research Avenues for 2 Methyl 2 Phenoxyethyl Amino Ethanol Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Predictive modeling, another facet of AI, can be employed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-(Methyl(2-phenoxyethyl)amino)ethanol and its virtual derivatives. By identifying potential liabilities early in the discovery process, AI can significantly reduce the time and cost associated with drug development.

Table 1: Applications of AI/ML in the Research of this compound

| AI/ML Application | Potential Impact on this compound Research |

| Generative Models | Design of novel analogues with optimized properties. |

| Predictive ADMET | Early identification of potential safety and pharmacokinetic issues. |

| QSAR Modeling | Elucidation of structure-activity relationships to guide lead optimization. |

| Target Identification | Prediction of potential biological targets for the compound and its derivatives. |

High-Throughput Screening Methodologies for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. nih.govnih.gov For this compound, HTS can be a powerful tool to uncover previously unknown biological activities. By screening this compound and a library of its derivatives against a diverse panel of assays, researchers can identify novel therapeutic applications.

Recent advancements in HTS include the development of fluorescence-based assays for determining the enantiomeric excess of chiral compounds, which is particularly relevant for amino alcohols. nih.govresearchgate.netbath.ac.uk These methods enable the rapid evaluation of stereoisomers, which can exhibit significantly different biological activities. Furthermore, HTS platforms can be designed to assess a compound's effect on various cellular processes, such as apoptosis or the inhibition of specific enzymes like PARP-1, as demonstrated in studies with novel phenoxyacetamide derivatives. mdpi.com

Table 2: Potential HTS Platforms for this compound

| HTS Platform | Biological Question to be Addressed |

| Cell-based Assays | Identification of effects on cell viability, proliferation, and signaling pathways. |

| Enzyme Inhibition Assays | Discovery of inhibitory activity against specific enzymes relevant to disease. |

| Receptor Binding Assays | Determination of affinity for a wide range of G-protein coupled receptors or ion channels. |

| High-Content Imaging | Analysis of morphological changes in cells upon compound treatment. |

Advanced Mechanistic Studies at the Molecular and Sub-cellular Levels

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. For this compound, advanced mechanistic studies are needed to elucidate how it interacts with biological systems at the molecular and sub-cellular levels.

Techniques such as X-ray crystallography and cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its biological target, providing invaluable insights into the specific molecular interactions. Kinetic and mechanistic studies, similar to those conducted on the oxidation of ethanol (B145695) by N-haloamides, can help to understand the chemical reactivity and potential metabolic pathways of the compound. orientjchem.org

Furthermore, investigating the sub-cellular localization of this compound can provide clues about its mechanism of action. Techniques like fluorescence microscopy, using a fluorescently tagged version of the compound, could reveal its distribution within different cellular compartments.

Exploration of Novel Applications in Niche Chemical and Biological Fields

Beyond traditional pharmaceutical applications, this compound and its derivatives may have utility in more niche areas of chemistry and biology. The phenoxy moiety is present in a variety of biologically active compounds, including those with applications as anticancer and antimicrobial agents. nih.gov

For example, derivatives of phenoxazine (B87303) have shown a wide range of pharmacological activities, including antibacterial, antiviral, and antitumor effects. nih.gov The structural similarities suggest that derivatives of this compound could be explored for similar applications. The synthesis of novel derivatives, as has been done with lupeol (B1675499) to enhance its biological activity, could lead to compounds with unique properties. mdpi.com

Patents related to piperidinyl methyl phenoxy propan-2-ol amine derivatives suggest potential applications in various therapeutic areas. nih.gov A systematic exploration of the patent landscape for related structures could reveal further opportunities for this compound.

Development of Robust Computational Models for Predictive Pharmacology

Predictive pharmacology aims to forecast the effects of drugs in humans based on preclinical data and mathematical models. universiteitleiden.nluniversiteitleiden.nl The development of robust computational models for this compound could significantly de-risk its clinical development.

These models can integrate data from in vitro experiments, animal studies, and physicochemical property predictions to simulate the pharmacokinetic and pharmacodynamic (PK/PD) behavior of the compound. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure. nih.gov

Moreover, computational approaches can be used to predict potential drug-drug interactions and identify patient populations that are most likely to respond to treatment. The integration of experimental data with computational modeling is essential for building credible and impactful predictive models. researchgate.net

Table 3: Computational Modeling Approaches for this compound

| Modeling Approach | Predicted Outcome |